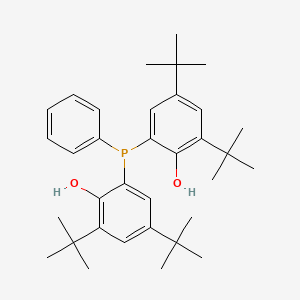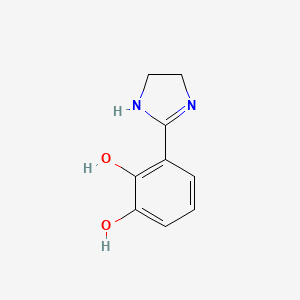![molecular formula C35H34F3N3O8 B12834720 (E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine CAS No. 115794-56-4](/img/structure/B12834720.png)
(E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine is a synthetic compound with a complex structure that includes multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include trifluoroacetic anhydride, methoxybenzyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring the purity and consistency of the product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophilic reagents (e.g., bromine). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
(E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving nucleic acid analogs and their interactions with biological molecules.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mecanismo De Acción
The mechanism of action of (E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine involves its interaction with specific molecular targets and pathways. The compound may bind to nucleic acids or proteins, altering their structure and function. This can lead to changes in cellular processes, such as gene expression or enzyme activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine include:
N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives: These compounds have similar aromatic structures and functional groups.
Bis(4-methoxyphenyl)amine-based hole-transporting materials: Used in perovskite solar cell applications, these compounds share structural similarities.
Uniqueness
What sets (E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine apart is its specific combination of functional groups and its potential applications in diverse fields. Its unique structure allows for specific interactions with biological molecules, making it a valuable compound for research and development in various scientific disciplines.
Propiedades
Número CAS |
115794-56-4 |
|---|---|
Fórmula molecular |
C35H34F3N3O8 |
Peso molecular |
681.7 g/mol |
Nombre IUPAC |
N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C35H34F3N3O8/c1-46-26-14-10-24(11-15-26)34(23-8-4-3-5-9-23,25-12-16-27(47-2)17-13-25)48-21-29-28(42)19-30(49-29)41-20-22(31(43)40-33(41)45)7-6-18-39-32(44)35(36,37)38/h3-17,20,28-30,42H,18-19,21H2,1-2H3,(H,39,44)(H,40,43,45)/b7-6+/t28-,29+,30+/m0/s1 |
Clave InChI |
DJJQNJQSPYAYPU-GKJYNYMUSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)/C=C/CNC(=O)C(F)(F)F)O |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CCNC(=O)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


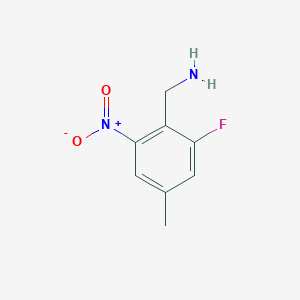
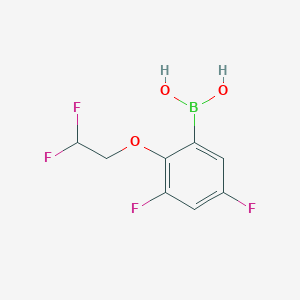
![Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B12834654.png)


![2-Amino-1,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12834678.png)

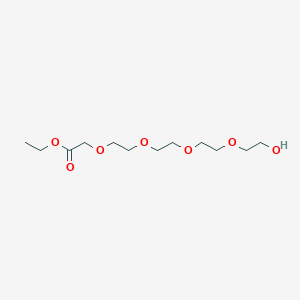


![N-(1H-Benzo[d]imidazol-6-yl)acrylamide](/img/structure/B12834713.png)
